N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide is an intriguing organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-10(20-9-16-8-18-20)15(21)19-12-5-6-23-14(12)11-3-4-13(22-2)17-7-11/h3-4,7-10,12,14H,5-6H2,1-2H3,(H,19,21)/t10?,12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUISTQMRKMPDSP-BNPZDMCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC1C2=CN=C(C=C2)OC)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H]1CCO[C@@H]1C2=CN=C(C=C2)OC)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide involves multiple steps, typically starting with the preparation of the oxolane ring. Key intermediates are synthesized using selective protection and deprotection steps, along with various coupling reactions to introduce the methoxypyridinyl and triazolyl groups.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes for scale-up, focusing on yield improvement, cost reduction, and environmental impact minimization. This often includes the use of more efficient catalysts, greener solvents, and streamlined purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxolane ring and methoxypyridine moieties can undergo oxidation under strong oxidative conditions, potentially leading to ring cleavage or functional group modifications.
Reduction: The compound can be reduced, particularly at the triazolyl and pyridinyl moieties, altering its chemical behavior.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Various halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.
Major Products
The products of these reactions vary, but typically involve modified pyridine and triazole derivatives, depending on the exact reaction conditions and reagents used.
Scientific Research Applications
Chemistry
This compound serves as a building block in synthetic chemistry for the construction of more complex molecules, particularly in medicinal chemistry.
Biology
Its unique structure allows it to interact with biological targets, potentially serving as a lead compound in drug discovery, especially for its interactions with enzyme active sites.
Medicine
There is interest in this compound for its potential therapeutic properties, such as antifungal, antibacterial, or anticancer activities due to its ability to interact with specific biological pathways.
Industry
Beyond pharmaceuticals, this compound can be used in materials science for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. Its oxolane and pyridinyl groups enhance its binding affinity and specificity, while the triazolyl group often participates in hydrogen bonding or coordination interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
N-[(2R,3S)-2-(6-fluoropyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
Uniqueness
The 6-methoxypyridin-3-yl group in N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,2,4-triazol-1-yl)propanamide imparts unique electronic and steric properties, influencing its reactivity and biological interactions, making it distinct from its chloro and fluoro counterparts.
That's a high-level overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
